2-Benzofuranylglyoxal hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

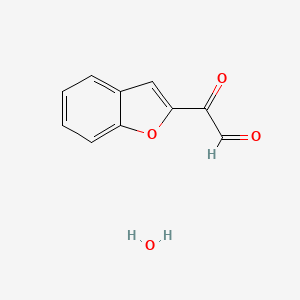

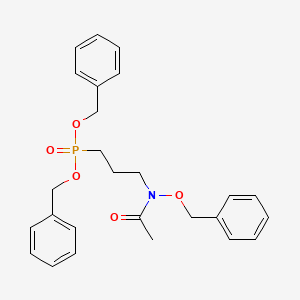

2-Benzofuranylglyoxal hydrate, also known as 1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone, is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-Benzofuranylglyoxal hydrate is 1S/C10H8O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Benzofuranylglyoxal hydrate has a molecular weight of 192.17 . It is typically stored at room temperature .Scientific Research Applications

Antibacterial Activities : 2-Benzofuranylglyoxal hydrate derivatives have been synthesized and found to exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacterial strains. This indicates potential applications in developing new antibacterial agents (Namratha, Shetty, & Gaonkar, 2016).

Antitumor Properties : Derivatives of 2-Benzofuranylglyoxal hydrate have shown significant antitumor activities. Compounds synthesized with this derivative have been effective against leukemia, colon, and ovarian cancer cells, highlighting its potential in cancer therapy (Easmon, Pürstinger, Thies, Heinisch, & Hofmann, 2006).

Antioxidant and Photoprotective Capacities : Benzofuran hydrazones, including those derived from 2-Benzofuranylglyoxal hydrate, have exhibited antioxidant activities and photoprotective capacities. This suggests their potential use in treatments for neoplastic diseases and as ingredients in sunscreens (Baldisserotto et al., 2018).

Synthesis of Antioxidants and Antimicrobials : A series of benzofuran based derivatives, including 1,3,5-substituted pyrazole analogues, were synthesized using 2-Benzofuranylglyoxal hydrate. These compounds showed good antioxidant and antimicrobial properties, suggesting their potential use in pharmaceutical applications (Rangaswamy, Kumar, Harini, & Naik, 2012).

Antihyperglycemic Properties : Benzofuran derivatives, including those synthesized with 2-Benzofuranylglyoxal hydrate, have been identified as inhibitors of protein tyrosine phosphatase 1B, showing good oral antihyperglycemic activity. This indicates a potential application in treating Type 2 diabetes (Malamas et al., 2000).

Catalysis in Chemical Reactions : The compound has been used in catalytic processes, such as the alkenylation of benzofurans. This indicates its potential application in organic synthesis and industrial chemistry (Huang, Ke, Qiu, Zhang, & Lin, 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that benzofuran derivatives, a class of compounds to which 2-benzofuranylglyoxal hydrate belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been found to interact with a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Given the known biological activities of benzofuran derivatives, it can be hypothesized that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

properties

IUPAC Name |

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHUDOMODCNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656870 |

Source

|

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzofuranylglyoxal hydrate | |

CAS RN |

131922-15-1 |

Source

|

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)